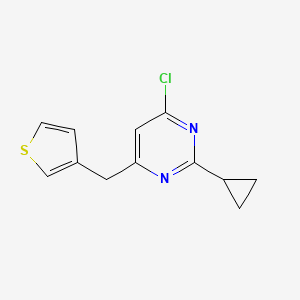

4-Chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine

Description

4-Chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4, a cyclopropyl ring at position 2, and a thiophen-3-ylmethyl substituent at position 6. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them versatile scaffolds in medicinal chemistry and agrochemical research. The thiophen-3-ylmethyl group introduces sulfur-based aromaticity, which can enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2S/c13-11-6-10(5-8-3-4-16-7-8)14-12(15-11)9-1-2-9/h3-4,6-7,9H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVHICFPRWLGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)CC3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H13ClN4S and a molecular weight of 280.782 g/mol. Its structure includes a pyrimidine ring substituted with a chloro group, a cyclopropyl group, and a thiophen-3-ylmethyl moiety, which may contribute to its biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial activity. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

Antifungal Activity

The compound also exhibits antifungal properties. In vitro studies indicate activity against fungi such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . This suggests that the compound may be effective in treating fungal infections.

Anticancer Activity

Research into the anticancer properties of pyrimidine derivatives has revealed promising results. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several pyrimidine derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated that modifications in the chemical structure significantly influenced antibacterial potency.

- Antifungal Testing : Another investigation focused on the antifungal activity of this compound against clinical isolates of Candida spp. The results showed that the compound inhibited fungal growth effectively at low concentrations.

The exact mechanism of action for this compound is still under investigation; however, it is believed that the presence of the thiophene moiety may enhance interaction with biological targets such as enzymes or receptors involved in bacterial and fungal metabolism.

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects: Thiophen-3-ylmethyl (Target): The sulfur atom in the thiophene ring can participate in π-stacking interactions and may improve membrane permeability compared to purely hydrocarbon substituents. Trifluoromethyl (CAS 137276-71-2): The CF₃ group is strongly electron-withdrawing, which could stabilize negative charges or polarize adjacent bonds, making the compound more reactive in cross-coupling reactions . Imidazole (CAS 1412958-34-9): The 2-methylimidazole substituent offers hydrogen-bonding sites (N–H), enhancing interactions with biological targets such as enzymes or receptors .

Molecular Weight Trends :

- The target compound’s estimated molecular weight (~262.75) is higher than analogs with smaller substituents (e.g., CF₃ at 222.60), reflecting the thiophen-3-ylmethyl group’s larger size.

Applications :

- Pyrimidines with cyclopropyl groups (e.g., CAS 137276-71-2 and Target) are often explored in drug discovery due to the cyclopropane ring’s conformational rigidity, which can optimize pharmacophore geometry .

- Chlorine at position 4 is a common motif in agrochemicals (e.g., fungicides) and kinase inhibitors, where it acts as a leaving group or modulates electronic properties .

Research Findings and Data Gaps

Synthetic Accessibility :

- Compounds like 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, suggesting analogous routes for the target compound .

- The trifluoromethyl derivative (CAS 137276-71-2) may require specialized fluorination techniques, such as halogen exchange or radical trifluoromethylation .

Biological Activity :

- Thermal and Solubility Properties: Limited data exist for the target compound, but the presence of a thiophene ring (logP ~2.5 for similar thiophene derivatives) suggests moderate hydrophobicity, which could impact bioavailability .

Preparation Methods

Synthesis of Pyrimidine Core Intermediates

A common approach to pyrimidine derivatives involves the condensation of β-dicarbonyl compounds (e.g., methyl acetoacetate) with amidines (e.g., acetamidine hydrochloride) under basic conditions to form hydroxypyrimidine intermediates. For example, a method for 4-chloro-2,6-dimethylpyrimidine involves:

- Reacting methyl acetoacetate with potassium hydroxide in methanol.

- Adding acetamidine hydrochloride and refluxing overnight.

- Isolating 4-hydroxy-2,6-dimethylpyrimidine by filtration and washing.

- Chlorinating the hydroxypyrimidine with phosphorus oxychloride and triethylamine under reflux.

- Quenching in ice-water and extracting with ethyl acetate to obtain 4-chloro-2,6-dimethylpyrimidine.

This method provides a foundation for further substitution at the 2 and 6 positions.

Introduction of Cyclopropyl Group at Position 2

The cyclopropyl group is introduced via substitution or cross-coupling reactions on the pyrimidine ring. One approach is to start with 2-chloropyrimidine derivatives and perform nucleophilic substitution with cyclopropyl nucleophiles or via metal-catalyzed cross-coupling such as Suzuki or Negishi reactions using cyclopropyl organometallic reagents.

Attachment of Thiophen-3-ylmethyl Group at Position 6

The thiophen-3-ylmethyl substituent can be introduced via nucleophilic substitution or cross-coupling reactions at the 6-position of the pyrimidine. For example, 6-halopyrimidines can undergo palladium-catalyzed coupling with thiophen-3-ylmethyl boronic acids or stannanes under mild conditions to yield the desired product.

Chlorination at Position 4

Selective chlorination at the 4-position is achieved by treating hydroxypyrimidine intermediates with phosphorus oxychloride (POCl3) in the presence of bases such as triethylamine. This reaction proceeds with the generation of HCl and requires careful temperature control to avoid side reactions and degradation.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Pyrimidine ring formation | Methyl acetoacetate, KOH, methanol, reflux | 4-Hydroxy-2,6-dimethylpyrimidine | Base-catalyzed cyclization |

| 2 | Chlorination | POCl3, triethylamine, reflux | 4-Chloro-2,6-dimethylpyrimidine | Temperature control critical |

| 3 | Substitution at position 2 | Cyclopropyl nucleophile or organometallic reagent | 2-Cyclopropyl-4-chloro-6-methylpyrimidine | Cross-coupling or nucleophilic substitution |

| 4 | Substitution at position 6 | Thiophen-3-ylmethyl boronic acid, Pd catalyst | This compound | Pd-catalyzed coupling reaction |

| 5 | Purification | Recrystallization, chromatography | Pure target compound | Ensures high purity and yield |

Reaction Conditions and Optimization

- Solvents: Methanol, ethyl acetate, and phosphorus oxychloride are commonly used solvents/reagents in different steps.

- Temperature: Reflux conditions are typical for condensation and chlorination reactions; low temperatures (0–10 °C) are maintained during quenching to control exothermic reactions.

- Bases: Potassium hydroxide for condensation; triethylamine as acid scavenger during chlorination.

- Purification: Recrystallization from ethyl acetate or chromatographic methods are employed to isolate and purify intermediates and final products.

Research Findings and Notes

- The stepwise approach starting from hydroxypyrimidines allows for selective functionalization and high yields of the chlorinated pyrimidine intermediate.

- Use of batch or continuous flow reactors can optimize reaction times and yields, especially for chlorination and substitution steps.

- The cyclopropyl group introduction requires careful control to prevent ring opening or side reactions.

- Thiophen-3-ylmethyl substitution is efficiently achieved via palladium-catalyzed cross-coupling, providing good regioselectivity and functional group tolerance.

- The final compound’s purity is critical for its application in medicinal chemistry, necessitating rigorous purification procedures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.